molecular formula C20H18N2O5 B4979021 3,5-dimethoxy-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide

3,5-dimethoxy-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide

Cat. No. B4979021
M. Wt: 366.4 g/mol
InChI Key: DJPFYOZQRWMUOJ-FBHDLOMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has shown promising results in scientific research, particularly in the areas of medicinal chemistry, pharmacology, and drug discovery.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by modulating various cellular signaling pathways. It has been shown to inhibit the activity of various enzymes that are involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3,5-dimethoxy-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, this compound has also been shown to inhibit the activity of various enzymes that are involved in inflammation, thereby reducing inflammation in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-dimethoxy-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide in lab experiments include its potential as an anticancer agent, anti-inflammatory agent, and neuroprotective agent. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3,5-dimethoxy-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide. One potential direction is to further investigate its potential as an anticancer agent and to study its efficacy in different types of cancer. Additionally, further research is needed to fully understand its mechanism of action and to identify potential drug targets. Finally, future research could explore the potential of this compound as a lead compound for the development of new drugs in various therapeutic areas.

Synthesis Methods

The synthesis of 3,5-dimethoxy-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide involves a multi-step process. The initial step involves the condensation of 6-methyl-4-oxo-4H-chromene-3-carbaldehyde with 3,5-dimethoxybenzohydrazide in the presence of a suitable catalyst. This reaction yields the intermediate product, which is then subjected to further reaction with a suitable reagent to obtain the final product.

Scientific Research Applications

3,5-dimethoxy-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide has shown promising results in various scientific research applications. It has been extensively studied for its potential as an anticancer agent. Studies have shown that this compound has the ability to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. Additionally, this compound has also been studied for its potential as an anti-inflammatory agent and as a neuroprotective agent.

properties

IUPAC Name

3,5-dimethoxy-N-[(Z)-(6-methyl-4-oxochromen-3-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-12-4-5-18-17(6-12)19(23)14(11-27-18)10-21-22-20(24)13-7-15(25-2)9-16(8-13)26-3/h4-11H,1-3H3,(H,22,24)/b21-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPFYOZQRWMUOJ-FBHDLOMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C=NNC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)/C=N\NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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